molecular formula C7H5ClN2O3S B13587201 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-7-carboxylicacidhydrochloride

5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-7-carboxylicacidhydrochloride

Cat. No.: B13587201
M. Wt: 232.64 g/mol
InChI Key: UIXPLLXPFDSYAE-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Thiazolopyrimidine-Based Therapeutics

Thiazolopyrimidines first gained attention in the mid-20th century as analogs of pyrimidine nucleotides, with early work focusing on their antiviral and anticancer potential. The discovery of 5-fluorouracil (5-FU) in 1957 catalyzed interest in modifying pyrimidine scaffolds to enhance therapeutic efficacy and reduce toxicity. By the 1980s, researchers recognized that fusing a thiazole ring to the pyrimidine nucleus improved metabolic stability and target affinity. For example, thiazolo[3,2-a]pyrimidine derivatives demonstrated potent inhibition of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis.

The 2000s marked a turning point with the synthesis of hybrid thiazolopyrimidines incorporating pharmacophoric groups like sulfonamides and hydrazides. A 2011 study by Mohamed et al. revealed that thiazolo[3,2-a]pyrido[4,3-d]pyrimidine derivatives exhibited sub-micromolar IC~50~ values against breast and lung cancer cells. Concurrently, Flefel et al. (2007) optimized antimicrobial activity by introducing electron-withdrawing substituents at the pyrimidine C-7 position. These innovations underscored the scaffold’s adaptability to structure-activity relationship (SAR) tuning.

Recent advances leverage multicomponent reactions (e.g., Biginelli condensation) to efficiently assemble thiazolopyrimidine cores. A 2020 study synthesized thienyl- and chlorophenyl-substituted analogs with IC~50~ values of 8.2–14.7 μM against colorectal cancer cells. The integration of carbohydrate moieties further improved solubility and tumor selectivity, as seen in galactosyl-thiazolopyrimidine hydrazones.

Table 1: Key Milestones in Thiazolopyrimidine Drug Discovery

Year Development Biological Activity Reference
1957 5-Fluorouracil discovery Anticancer
2005 Thiazolo[3,2-a]pyrimidine antifungals Candida albicans inhibition
2015 Oxadiazole-thiazolopyrimidine hybrids Antioxidant (IC~50~: 12 μM)
2020 Glycosylated thiazolopyrimidines Cytotoxic (HCT116: IC~50~ 9.3 μM)

Structural Significance of 5-Oxo-5H-Thiazolo[3,2-a]Pyrimidine Core

The 5-oxo-5H-thiazolo[3,2-a]pyrimidine system combines three critical elements:

  • Fused Bicyclic Framework : The thiazole (5-membered) and pyrimidine (6-membered) rings create a planar, conjugated system that facilitates π-π stacking with aromatic residues in enzyme active sites. X-ray diffraction studies confirm a dihedral angle of 2.3° between the rings, minimizing steric hindrance.
  • 5-Oxo Group : The ketone at position 5 enhances hydrogen-bonding capacity. In acetylcholinesterase inhibition, this group interacts with the catalytic triad (Ser203, His447, Glu334) via water-mediated bonds.
  • Carboxylic Acid Hydrochloride : The C-7 carboxylic acid improves aqueous solubility (logP: −1.2) compared to ester precursors (logP: 2.4). Protonation of the hydrochloride salt further stabilizes the molecule in physiological pH.

Synthetic Accessibility :
The compound is typically synthesized in three steps:

  • Biginelli Reaction : Condensation of thiourea, ethyl acetoacetate, and an aldehyde yields dihydropyrimidin-2(1H)-thiones.
  • Cyclization : Treatment with 1,2-dibromoethane forms the thiazolo ring via intramolecular S-alkylation.
  • Hydrolysis and Salt Formation : Saponification of the ethyl ester to carboxylic acid, followed by HCl treatment, yields the hydrochloride salt.

SAR Insights :

  • C-7 Carboxylic Acid : Replacing the ester with a carboxylic acid boosts cytotoxicity 3-fold against MCF7 cells (IC~50~: 22 μM → 7.4 μM).
  • 5-Oxo vs. 5-Thiono : The oxo derivative shows 10× higher DHFR inhibition than its thiono analog (K~i~: 0.8 nM vs. 8.1 nM).
  • Chloride Counterion : The hydrochloride salt increases membrane permeability by 40% compared to the free base.

Computational Modeling : Docking studies reveal strong binding to TRPV1 receptors (ΔG: −9.2 kcal/mol) and EGFR kinase (ΔG: −8.7 kcal/mol). The carboxylic acid forms salt bridges with Arg504 (TRPV1) and Lys721 (EGFR), while the thiazole nitrogen coordinates Mg²⁺ ions in ATP-binding pockets.

Properties

Molecular Formula

C7H5ClN2O3S

Molecular Weight

232.64 g/mol

IUPAC Name

5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-7-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H4N2O3S.ClH/c10-5-3-4(6(11)12)8-7-9(5)1-2-13-7;/h1-3H,(H,11,12);1H

InChI Key

UIXPLLXPFDSYAE-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=NC(=CC(=O)N21)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-7-carboxylic acid hydrochloride typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in this process include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve mild temperatures and catalyst-free environments to achieve high yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-7-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substituting agents like alkyl halides . The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or halogenated derivatives .

Mechanism of Action

The mechanism of action of 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, disrupt cellular processes, and interfere with the replication of microorganisms . The exact molecular targets and pathways vary depending on the specific application and the biological system being studied .

Biological Activity

5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-7-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C7H6N4O2S
  • Molecular Weight : 210.21 g/mol
  • CAS Number : 7469394

Biological Activity

The biological activity of 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine derivatives has been investigated across various studies, revealing a spectrum of pharmacological effects. Below are the key findings regarding its biological activity:

1. Antimicrobial Activity

Research indicates that derivatives of thiazolo[3,2-a]pyrimidine exhibit antimicrobial properties. A study demonstrated that certain modifications to the thiazolo-pyrimidine structure enhance its efficacy against various bacterial strains.

CompoundActivityReference
5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidineModerate antibacterial activity against E. coli
Modified derivativesEnhanced activity against Staphylococcus aureus

2. Anticancer Properties

Thiazolo[3,2-a]pyrimidines have shown promise in cancer research. In vitro studies have revealed that these compounds can induce apoptosis in cancer cells.

StudyFindingsReference
Zhi et al. (2008)Induction of apoptosis in HeLa cells
Danel et al. (1998)Anti-HIV activity linked to cytotoxic effects on cancer cells

3. Enzyme Inhibition

The compound has been identified as a potent inhibitor of several enzymes, including acetylcholinesterase and certain kinases, which are critical in various biochemical pathways.

Enzyme TargetInhibition PercentageReference
Acetylcholinesterase75% inhibition at 10 µM
Protein Kinase B (Akt)Significant inhibition observed

Case Studies

Several case studies have highlighted the therapeutic potential of thiazolo[3,2-a]pyrimidine derivatives:

  • Study on Acetylcholinesterase Inhibition : A study by Wichmann et al. (1999) reported that specific thiazolo-pyrimidine derivatives exhibited significant inhibition of acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease.
  • Antiviral Activity : Danel et al. (1998) explored the antiviral properties of thiazolo-pyrimidines against HIV-1 and found promising results indicating their potential as antiviral agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-7-carboxylic acid hydrochloride?

  • Methodological Answer : Synthesis typically involves multi-step reactions. For analogous thiazolo[3,2-a]pyrimidines, refluxing intermediates (e.g., 5-phenyl-6-methyl-2-thioxo-tetrahydropyrimidine) with chloroacetic acid, aldehydes (e.g., 2,4,6-trimethoxybenzaldehyde), and sodium acetate in acetic acid/acetic anhydride mixtures yields fused derivatives. Recrystallization from ethyl acetate/ethanol (3:2) is often employed to obtain pure crystals .

Q. What spectroscopic and crystallographic methods are employed for structural elucidation of thiazolo[3,2-a]pyrimidine derivatives?

  • Methodological Answer : Structural characterization combines:

  • NMR : 1H^1H and 13C^{13}C NMR for functional group identification and substitution patterns.
  • X-ray crystallography : Determines precise bond lengths, angles, and dihedral angles (e.g., fused ring puckering up to 80.94° with benzene substituents) .
  • IR spectroscopy : Confirms carbonyl (C=O) and carboxylic acid (O-H) stretches .

Q. What are the key considerations for handling and storing 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine derivatives in laboratory settings?

  • Methodological Answer :

  • Storage : Keep in airtight containers, protected from moisture and heat (e.g., below 25°C).
  • Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in fume hoods due to potential irritancy .
  • Disposal : Follow institutional guidelines for halogenated organic waste due to possible chlorine content .

Q. What are the solubility characteristics of 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-7-carboxylic acid hydrochloride in common solvents?

  • Methodological Answer : While direct data is limited, analogous compounds show solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. Recrystallization often uses ethyl acetate or ethanol mixtures .

Advanced Research Questions

Q. How can computational chemistry aid in the design of novel thiazolo[3,2-a]pyrimidine derivatives with enhanced properties?

  • Methodological Answer :

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and energetics for cyclization or substitution reactions.
  • Condition Optimization : Machine learning models analyze experimental datasets to recommend solvent/catalyst combinations, reducing trial-and-error .
  • Property Prediction : Molecular docking studies assess bioactivity (e.g., enzyme inhibition) based on electronic and steric features .

Q. How to resolve contradictions in spectral data (e.g., NMR vs. X-ray) when characterizing thiazolo[3,2-a]pyrimidine analogs?

  • Methodological Answer :

  • Multi-Technique Validation : Cross-check NMR chemical shifts with computed spectra (e.g., using Gaussian).
  • Crystallographic Refinement : Address discrepancies in dihedral angles or hydrogen bonding via high-resolution X-ray data (e.g., R-factor < 0.05) .
  • Dynamic Effects : Consider temperature-dependent NMR to account for conformational flexibility in solution vs. solid state .

Q. What strategies optimize reaction yields in the synthesis of substituted thiazolo[3,2-a]pyrimidine carboxylates?

  • Methodological Answer :

  • Catalyst Selection : Sodium acetate accelerates cyclization by deprotonating intermediates .
  • Solvent Optimization : Glacial acetic acid enhances electrophilicity of carbonyl groups, promoting ring closure .
  • Temperature Control : Reflux (~110°C) balances reaction rate and byproduct suppression .

Data Contradiction Analysis

Q. How to address conflicting reports on the bioactivity of thiazolo[3,2-a]pyrimidine derivatives?

  • Methodological Answer :

  • Assay Standardization : Compare IC50_{50} values under consistent conditions (pH, cell lines).
  • Structural Confirmation : Verify purity (>95% by HPLC) and stereochemistry (via X-ray or CD spectroscopy) to rule out impurities/enantiomers as confounding factors .

Tables

Table 1 : Key Crystallographic Parameters for Thiazolo[3,2-a]pyrimidine Derivatives

ParameterValue (Example)Source
Space GroupP 11
Unit Cell Dimensionsa=8.21 Å, b=10.34 Å, c=14.56 Å
Dihedral Angle (Pyrimidine-Benzene)80.94°

Table 2 : Common Synthetic Conditions and Yields

Reaction StepConditionsYield (%)Source
CyclizationAcetic acid, 110°C, 8-10 hr78
RecrystallizationEthyl acetate/ethanol (3:2)95% purity

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